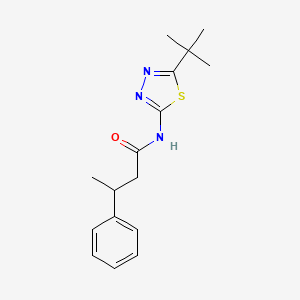

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide

Description

Properties

IUPAC Name |

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS/c1-11(12-8-6-5-7-9-12)10-13(20)17-15-19-18-14(21-15)16(2,3)4/h5-9,11H,10H2,1-4H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVNHEXAHBWVSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=NN=C(S1)C(C)(C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204803 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base such as potassium carbonate.

Amide Formation: The final step involves the coupling of the thiadiazole derivative with 3-phenylbutanoic acid or its derivatives using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: Oxidized thiadiazole derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted phenyl derivatives with nitro or halogen groups.

Scientific Research Applications

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent due to its biological activity.

Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The thiadiazole ring is known to interact with metal ions and proteins, potentially inhibiting their function and leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Influence of Substituents on the Thiadiazole Ring

- Trifluoromethyl (CF₃) : Increases electron-withdrawing effects and metabolic stability, as seen in antimicrobial and anticancer analogs .

- Benzyl/Benzylthio Groups : Introduce aromaticity and sulfur-based linkages, which may modulate target specificity (e.g., antimicrobial compounds in and ) .

Role of Amide Substituents

- 3-Phenylbutanamide vs. Benzamide : The longer chain in the target compound may offer conformational flexibility for binding, whereas benzamide analogs () prioritize planar interactions.

- Sulfonamide (Glybuzole) : Provides acidity and hydrogen-bonding capacity, critical for hypoglycemic activity .

Biological Activity

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, cytotoxic effects, and mechanisms of action based on diverse research findings.

1. Chemical Structure and Synthesis

The compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of thiadiazoles with various amines or amides under specific conditions to yield the desired product. For instance, the synthesis may follow a pathway that includes microwave-assisted methods for enhanced efficiency and yield.

2. Biological Activity Overview

Cytotoxicity Against Cancer Cells:

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound can significantly inhibit cell proliferation in human cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.37 | Induction of apoptosis |

| MCF-7 | 0.73 | Cell cycle arrest |

| A549 | 0.95 | Necrosis |

These findings suggest a dose-dependent response where higher concentrations lead to increased cytotoxicity.

The mechanisms through which this compound exerts its effects include:

- Induction of Apoptosis: The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death. Flow cytometry analyses reveal increased sub-G1 phase populations in treated cells.

- Cell Cycle Arrest: It effectively halts the cell cycle at specific checkpoints, preventing cancer cells from proliferating.

4. Case Studies and Research Findings

Several studies have evaluated the biological activity of thiadiazole derivatives similar to this compound:

-

Study on Thiadiazole Derivatives:

A series of thiadiazole derivatives were synthesized and tested for their anticancer properties. Compounds with similar structural features showed IC50 values ranging from 0.37 µM to 0.95 µM against HeLa and MCF-7 cell lines, indicating strong potential as anticancer agents . -

In Vivo Studies:

Further investigations into the in vivo efficacy of these compounds demonstrated significant tumor regression in xenograft models without substantial toxicity . This highlights their potential for therapeutic applications.

5. Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound possesses favorable solubility and absorption characteristics. However, comprehensive toxicity assessments are crucial to determine the safety profile before clinical applications.

Q & A

Basic: What are common synthetic routes for preparing N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide?

The synthesis typically involves multi-step reactions starting with the formation of the thiadiazole core. A general approach includes:

Thiadiazole ring formation : Reacting a thiosemicarbazide derivative with a carbonyl source (e.g., POCl₃) under reflux to form the 1,3,4-thiadiazole scaffold .

Acylation : Introducing the 3-phenylbutanamide moiety via nucleophilic substitution or coupling reactions. For example, reacting 5-tert-butyl-1,3,4-thiadiazol-2-amine with 3-phenylbutanoyl chloride in the presence of a base (e.g., triethylamine) .

Purification : Techniques like recrystallization (using DMSO/water mixtures) or column chromatography ensure purity. Reaction progress is monitored via TLC .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Key parameters include:

- Temperature control : Maintaining reflux conditions (e.g., 90°C) for thiadiazole ring closure ensures complete cyclization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while bases like NaH facilitate acylation .

- Catalytic additives : Using coupling agents (e.g., EDC/HOBt) improves amide bond formation efficiency .

- Real-time monitoring : TLC and in situ NMR track intermediate formation, reducing side reactions .

Basic: What spectroscopic methods are used to characterize this compound?

- NMR : - and -NMR confirm structural integrity, with distinct peaks for the tert-butyl group (~1.3 ppm, singlet) and aromatic protons (7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] for C₁₇H₂₂N₃OS) .

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-S) confirm functional groups .

Advanced: How can computational modeling aid in predicting biological activity or reaction pathways?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or binding affinity to biological targets .

- Molecular docking : Simulates interactions with enzymes (e.g., bacterial dihydrofolate reductase) to prioritize compounds for in vitro testing .

- Reaction path analysis : Quantum mechanical models (e.g., using Gaussian software) identify energetically favorable pathways, reducing trial-and-error in synthesis .

Basic: What biological activities are reported for thiadiazole derivatives structurally similar to this compound?

- Antimicrobial : Thiadiazoles inhibit bacterial growth by targeting cell wall synthesis (e.g., penicillin-binding proteins) .

- Anticancer : Derivatives induce apoptosis in cancer cells via caspase-3 activation .

- Anti-inflammatory : COX-2 inhibition reduces prostaglandin synthesis .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Substituent effects : Adding electron-withdrawing groups (e.g., -CF₃) to the phenyl ring enhances antimicrobial activity .

- Heterocycle modification : Replacing the thiadiazole with oxadiazole alters solubility and bioavailability .

- Side-chain optimization : Lengthening the butanamide chain improves membrane permeability .

- Bioisosteric replacement : Substituting sulfur with selenium in the thiadiazole ring may reduce toxicity .

Basic: What challenges arise in the purification of this compound, and how are they addressed?

- Low solubility : Use mixed solvents (e.g., ethanol/water) for recrystallization .

- Byproduct formation : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates impurities .

- Hygroscopicity : Store under inert atmosphere (N₂ or Ar) to prevent degradation .

Advanced: What strategies mitigate resistance development in antimicrobial applications?

- Dual-target inhibitors : Design derivatives that simultaneously inhibit bacterial DNA gyrase and efflux pumps .

- Combination therapy : Pair with β-lactam antibiotics to enhance efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

- Biofilm disruption : Modify the compound to quench quorum-sensing signals (e.g., AI-2) .

Basic: How is the tert-butyl group’s steric effect utilized in molecular design?

The bulky tert-butyl group:

- Enhances metabolic stability by shielding the thiadiazole ring from cytochrome P450 enzymes .

- Improves binding pocket occupancy in target proteins (e.g., kinase inhibitors) .

Advanced: What in vitro assays are recommended for evaluating anticancer potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.